Guinea green B
Overview
Description
Guinea Green B, also known as C.I. Acid Green 3, is a chemical compound . It is an acid dye commonly used in dyeing fabrics containing nitrogen . It is also used as a biological stain .
Molecular Structure Analysis
The molecular formula of Guinea Green B is C₃₇H₃₅N₂Na₂O₆S₂⁺ . It has a molecular weight of 690.80 g/mol .Physical And Chemical Properties Analysis
Guinea Green B is a maroon-purple powder . It is soluble in water to a green solution which becomes brownish-yellow on the addition of HCl and blackish-green with NaOH .Scientific Research Applications
Utilization in Agriculture
- Guinea Grass Quality and Yield : A study by Latha et al. (2012) investigated the effect of various treatments on the physiological and biochemical parameters of Guinea grass. The application of certain treatments significantly enhanced the total chlorophyll, reducing sugar, soluble protein contents, and green fodder yield of Guinea grass.
Biomedical Research
- Metabolism in Rats : Research by Minegishi & Yamaha (1974) focused on the absorption, excretion, and distribution of Guinea Green B in rats, finding that it was hardly absorbed orally and mostly excreted in the bile.
- Chronic Toxicity Studies : Studies by Mannell et al. (1962) and Hansen et al. (1966) explored the long-term effects of Guinea Green B on rats, focusing on growth, mortality, and potential tumor formation.
- Skin Protection Studies : Puspitasari et al. (2017) investigated the effectiveness of green tea extract compared to hydroquinone cream in preventing melanin increase in guinea pig skin exposed to UV-B.
- Immunomodulatory Effects : Research by Katayanagi et al. (2013) explored the immune-modulating activities of green soybean extracts in guinea pigs.
- Cholesterol Homeostasis : Studies by Miranda et al. (2022) and [de Miranda et al. (2023)](https://consensus.app/papers/propolis-extracts-modulate-cholesterol-homeostasis-miranda/57d913d819815b6e9eb9e4d9998270c4/?utm_source=chatgpt) examined the effect of Brazilian green propolis on lipid metabolism in hypercholesterolemic guinea pigs.7. Antiallergic Effects : Research by Pozharitskaya et al. (2013) evaluated the antiallergic effects of an extract from green sea urchin shells on guinea pigs.
Miscellaneous Studies
- Guinea Pig as a Model of Infectious Diseases : Padilla-Carlin et al. (2008) discussed the use of the guinea pig as a model for studying various infectious diseases due to its similarity to humans in terms of symptoms and immune response.
- Cryoembedding Technique for Guinea Pig Cochlea : A protocol developed by Coleman et al. (2009) detailed a method for cryoembedding the adult guinea pig cochlea for fluorescence immunohistology.
- Effects of Green Light on Guinea Pigs : Research by Wang et al. (2011) explored the effects of green light on the refractive status and melatonin levels in guinea pigs.
Environmental Studies
- Aluminum Detoxification with Green Manures : A study by Hue & Amien (1989) examined the potential of different green manures, including guinea grass, in detoxifying aluminum in soils.
Pharmacological Research
- Combined Asthma Treatment in Guinea Pigs : Singh et al. (2019) investigated the combined use of Montelukast sodium and Green Tea Extract in treating asthma inguinea pigs, focusing on their effects on oxidative stress markers.
Electromagnetic Field Studies
- Green Tea's Effect on Guinea Pigs Exposed to EMF : A study by Kiliçalp et al. (2009) researched the effects of green tea on the electrocardiography of guinea pigs exposed to electromagnetic fields emitted by mobile phones.
Traditional Medicine
- Medicinal Plants Used for Malaria : An ethnobotanical survey by Traore et al. (2013) documented herbal remedies used for treating malaria in Guinea, providing insights into traditional medicinal practices.
Cardiovascular Studies
- Janus Green's Vascular Effects : Research conducted in 1932 by Ettinger investigated the effects of Janus Green on blood vessels in various animal models, including guinea pigs.
Future Directions
properties
IUPAC Name |
sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-10-8-14-35(24-28)46(40,41)42)33-20-16-31(17-21-33)37(30-12-6-5-7-13-30)32-18-22-34(23-19-32)39(4-2)27-29-11-9-15-36(25-29)47(43,44)45;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTMIJODWOEBKO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2O6S2.Na, C37H35N2NaO6S2 | |
Record name | C.I. ACID GREEN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020671 | |
Record name | FD&C Green No. 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. acid green 3 appears as a dull dark green powder. Used as a dye for silk or wool and biological stains., Dark green solid; [Merck Index] | |
Record name | C.I. ACID GREEN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Guinea Green B | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4064 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In 2-methoxyethanol 20 mg/mL; in ethanol 9 mg/mL, In water, 30 mg/mL | |
Record name | C.I. ACID GREEN 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
In Japan, guinea green B has the following specifications: purity, 85% min; inorganic salt, 4% max; and water content, 10% max. | |
Record name | C.I. ACID GREEN 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Guinea green B | |
Color/Form |
A dull, dark green powder or bright crystalline solid, Maroon-purple powder, A dull, dark green powder or a bright, crystalline solid | |
CAS RN |
4680-78-8 | |
Record name | C.I. ACID GREEN 3 | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16139 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | C.I. Acid Green 3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004680788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | FD&C Green No. 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrogen (ethyl)[4-[α-[4-[ethyl(3-sulphonatobenzyl)amino]phenyl]benzylidene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.847 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GUINEA GREEN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L2574620F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. ACID GREEN 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
255 °C (decomposes) | |
Record name | C.I. ACID GREEN 3 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6366 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.